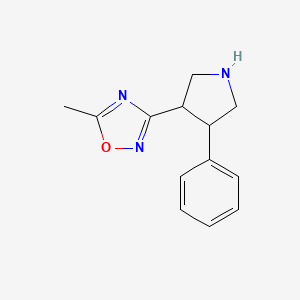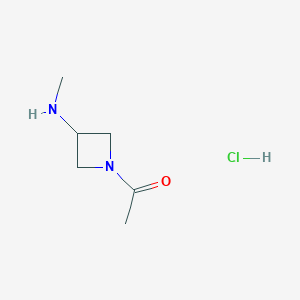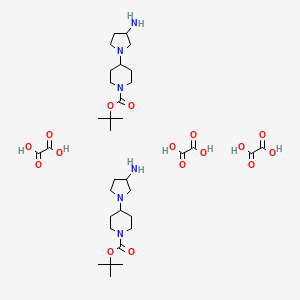![molecular formula C10H11NO3S2 B1434410 1-(cyclopropylmethyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 1708370-72-2](/img/structure/B1434410.png)
1-(cyclopropylmethyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
Overview
Description
1-(cyclopropylmethyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide, commonly referred to as 1-CMT-2,2-D, is an organic compound with a unique chemical structure. It is a member of the thieno[3,2-c][1,2]thiazin-4(3H)-one family and is composed of a cyclopropylmethyl group and a thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide moiety. 1-CMT-2,2-D has been the subject of numerous scientific studies due to its potential applications in the field of organic chemistry.
Scientific Research Applications
Synthetic and Pharmacological Potential of Sultone Derivatives
Research into sultone derivatives, which include compounds structurally similar to "1-(cyclopropylmethyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide," has highlighted their significant synthetic and pharmacological potential. Sultones serve as versatile building blocks in organic synthesis, enabling the construction of complex molecular systems with desirable pharmacological properties. Studies have focused on the synthesis, chemical transformations, and exploration of their pharmacological activities, including anticoagulant, antimicrobial, and antitumor properties. Despite the promising attributes, research on these heterocyclic systems remains limited, pointing to a need for further exploration in both experimental chemistry and pharmacology (Hryhoriv, Lega, & Shemchuk, 2021).
Applications in Controlled Release and Preservation
Another area of interest relates to the controlled release of gaseous/volatile compounds for pre-harvest and postharvest management of fresh produce. Research has identified various methods to stabilize and control the release of active compounds, such as ethylene and sulfur dioxide, to improve the safety and quality of fresh produce. These findings underscore the potential of utilizing similar strategies for compounds with structural similarities to the target molecule, suggesting avenues for extending the shelf life and enhancing the quality of agricultural products (Chen et al., 2020).
Oxidation of Cyclopropane Derivatives
The study of cyclopropane derivatives, which are closely related to the cyclopropylmethyl group in the target compound, has demonstrated the utility of these structures in drug development. Research on the oxidation of cyclopropane-containing hydrocarbons and their functionally substituted derivatives provides insights into the preparation of carbonylcyclopropanes. These findings have implications for synthetic organic chemistry, suggesting that similar strategies could be employed for the functionalization and diversification of compounds like "1-(cyclopropylmethyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide" (Sedenkova, Andriasov, Kuznetsova, & Averina, 2018).
properties
IUPAC Name |
1-(cyclopropylmethyl)-2,2-dioxothieno[3,2-c]thiazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S2/c12-9-6-16(13,14)11(5-7-1-2-7)8-3-4-15-10(8)9/h3-4,7H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAJLAMFVVGCKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C3=C(C(=O)CS2(=O)=O)SC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropylmethyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1434328.png)
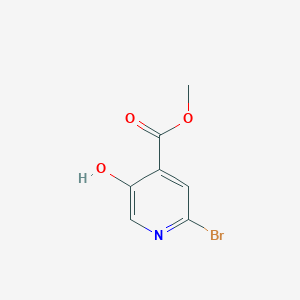
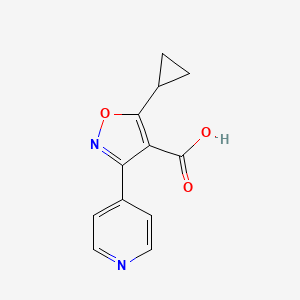
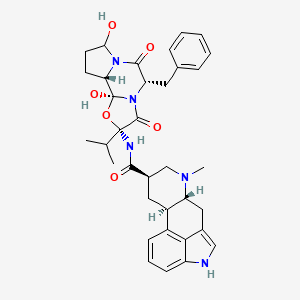
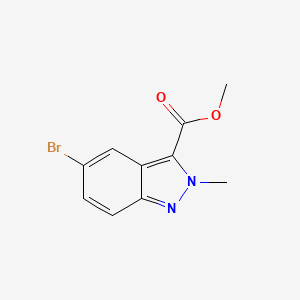
![8-Chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B1434334.png)
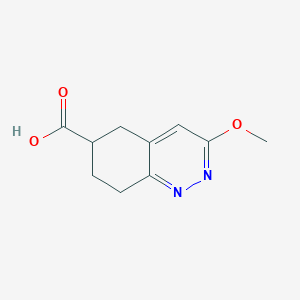
![3-(Chloromethyl)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1434339.png)
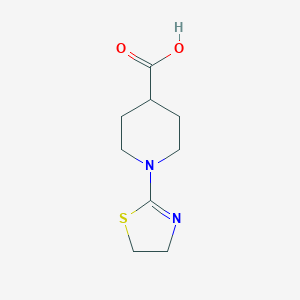
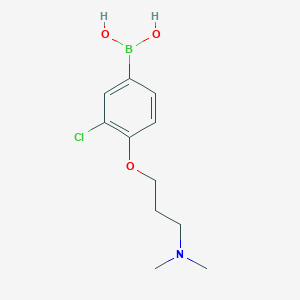
![3-chloro-2-[3-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]-5-(trifluoromethyl)pyridine](/img/structure/B1434344.png)
